molecular formula C12H12F3N3O5 B10964447 2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate

2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate

Cat. No.: B10964447
M. Wt: 335.24 g/mol
InChI Key: UUNAKKSKLFFHSE-ONEGZZNKSA-N
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Description

2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE is a synthetic organic compound that features a trifluoroethyl group, a pyrimidinyl amino group, and a butenoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinyl Amino Intermediate: This step involves the reaction of 2,6-dimethoxypyrimidine with an appropriate amine under controlled conditions.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Butenoate Moiety: The final step involves the formation of the butenoate group through esterification or related reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or butenoate moieties.

    Reduction: Reduction reactions could target the carbonyl group in the butenoate moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, the compound might be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as an agrochemical. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, inhibiting their activity or modulating their function. The trifluoroethyl group could enhance its binding affinity to certain targets, while the pyrimidinyl amino group might be involved in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl (E)-4-[(2,6-Dimethoxyphenyl)amino]-4-oxo-2-butenoate
  • 2,2,2-Trifluoroethyl (E)-4-[(2,6-Dimethoxypyridinyl)amino]-4-oxo-2-butenoate

Uniqueness

Compared to similar compounds, 2,2,2-TRIFLUOROETHYL (E)-4-[(2,6-DIMETHOXY-4-PYRIMIDINYL)AMINO]-4-OXO-2-BUTENOATE may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the trifluoroethyl group can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research.

Properties

Molecular Formula

C12H12F3N3O5

Molecular Weight

335.24 g/mol

IUPAC Name

2,2,2-trifluoroethyl (E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate

InChI

InChI=1S/C12H12F3N3O5/c1-21-9-5-7(17-11(18-9)22-2)16-8(19)3-4-10(20)23-6-12(13,14)15/h3-5H,6H2,1-2H3,(H,16,17,18,19)/b4-3+

InChI Key

UUNAKKSKLFFHSE-ONEGZZNKSA-N

Isomeric SMILES

COC1=NC(=NC(=C1)NC(=O)/C=C/C(=O)OCC(F)(F)F)OC

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)C=CC(=O)OCC(F)(F)F)OC

Origin of Product

United States

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